Phosphoramidous acid, diethyl-, diethyl ester (6CI,7CI,8CI,9CI)
Description
Phosphoramidous acid, diethyl-, diethyl ester is an organophosphorus compound characterized by a trivalent phosphorus center bonded to two diethyl ester groups (O-linked ethyl) and one diethylamine group (N-linked ethyl). Its molecular formula is C₈H₂₀NO₂P, with a molecular weight of 193.22 g/mol (estimated). This compound belongs to the phosphoramidite class, which is widely utilized in oligonucleotide synthesis due to its reactivity in forming phosphodiester bonds. Its structure, (EtO)₂P-NEt₂, confers moderate steric bulk and electronic properties, making it suitable for controlled coupling reactions in solid-phase synthesis.
Structure
3D Structure
Properties
IUPAC Name |
N-diethoxyphosphanyl-N-ethylethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20NO2P/c1-5-9(6-2)12(10-7-3)11-8-4/h5-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHRWQVZMGFDNCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)P(OCC)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20NO2P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20364090 | |
| Record name | Diethyl N,N-diethylphosphoramidoite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20364090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20262-87-7 | |
| Record name | Diethyl N,N-diethylphosphoramidoite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20364090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of phosphoramidous acid, diethyl-, diethyl ester can be achieved through several methods. One common approach involves the reaction of phosphorus halides with alcohols in the presence of a base. Another method includes the use of phosphates as substrates, which react with amines under controlled conditions . The reaction conditions typically involve moderate temperatures and the use of solvents such as toluene or chloroform .
Industrial Production Methods: In industrial settings, the production of phosphoramidous acid, diethyl-, diethyl ester often involves large-scale reactions using phosphorus trichloride and diethylamine . The process is carried out in a controlled environment to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Phosphoramidous acid, diethyl-, diethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form derivatives.
Reduction: Reduction reactions can convert it into derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the diethyl groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as are used.
Substitution: Nucleophiles like amines and alcohols are employed under mild conditions.
Major Products: The major products formed from these reactions include phosphoramidic acid derivatives , phosphine derivatives , and various substituted phosphoramides .
Scientific Research Applications
Phosphoramidous acid, diethyl-, diethyl ester has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which phosphoramidous acid, diethyl-, diethyl ester exerts its effects involves its interaction with various molecular targets. It can act as a phosphorylating agent , transferring its phosphorus-containing group to nucleophilic sites on target molecules. This interaction can modulate the activity of enzymes and other proteins, thereby influencing biological pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares phosphoramidous acid, diethyl-, diethyl ester with structurally related organophosphorus compounds, emphasizing substituents, physicochemical properties, and applications:
Key Structural and Functional Differences
Substituent Effects :
- Diethyl vs. Diisopropyl (N-substituents) : The diethylamine group in the target compound offers less steric hindrance than diisopropyl groups (as in Diethyl N,N-diisopropylphosphoramidite), resulting in faster reaction kinetics in phosphitylation.
- Aziridinyl vs. Ethyl (P-substituents) : The aziridinyl groups in Phosphinic acid, bis(1-aziridinyl)-, butyl ester introduce ring strain, enhancing its reactivity in alkylation and polymerization.
Physical Properties :
- Boiling Point : The target compound’s estimated boiling point (~250–280°C) is lower than Diethyl N,N-diisopropylphosphoramidite (329.3°C), reflecting reduced molecular weight and weaker intermolecular forces.
- LogP : The target’s moderate LogP (~1.5) suggests better lipid solubility than the hydrophilic Phosphorohydrazidic acid derivative (LogP 0.7).
Reactivity and Stability: Hydrolysis Sensitivity: The target compound’s trivalent phosphorus is more reactive toward hydrolysis compared to pentavalent phosphorus derivatives (e.g., phosphonothioic acid esters). Fluorine Effects: Difluoromethylphosphonic acid diethyl ester exhibits enhanced metabolic stability and electronegativity due to fluorine substituents.
Applications :
- Oligonucleotide Synthesis : The target compound and Diethyl N,N-diisopropylphosphoramidite are both phosphoramidites but differ in coupling efficiency due to steric effects.
- Crosslinking Agents : Aziridinyl-containing derivatives (e.g., Phosphinic acid, bis(1-aziridinyl)-, butyl ester) are preferred in polymer chemistry for their crosslinking efficiency.
Research Findings and Industrial Relevance
- Synthetic Utility : Phosphoramidous acid derivatives are critical in automated DNA synthesis, with the diethyl ester variant offering a balance between reactivity and stability for high-yield couplings.
- Thermal Stability : The target compound’s thermal decomposition profile (TGA data lacking in evidence) is hypothesized to align with Diethyl N,N-diisopropylphosphoramidite, decomposing above 200°C.
- Environmental Impact : Esters with shorter alkyl chains (e.g., ethyl vs. butyl) exhibit faster biodegradation, reducing ecological persistence.
Biological Activity
Phosphoramidous acid, diethyl-, diethyl ester (6CI,7CI,8CI,9CI), a compound of significant interest in medicinal chemistry and biochemistry, is known for its diverse biological activities. This article aims to explore its biological activity through a detailed examination of research findings, case studies, and data tables.
Chemical Structure and Properties
Phosphoramidous acid esters are characterized by their phosphorus-containing backbone, which plays a crucial role in their biological functionality. The structure of diethyl phosphoramidous acid can be represented as follows:
- Chemical Formula :
- Molecular Weight : 194.16 g/mol
The presence of the phosphoramidite group contributes to its reactivity and potential as a prodrug in therapeutic applications.
Antiviral Properties
Research has highlighted the potential antiviral properties of phosphoramidous acid derivatives. For instance, nucleoside phosphonate prodrugs have been shown to enhance antiviral activity against viruses such as HIV and Hepatitis B. These compounds are designed to cross biological barriers effectively, releasing active nucleosides that can inhibit viral replication .
Antimicrobial Activity
Phosphorus-containing compounds, including diethyl phosphoramidous acid esters, have demonstrated significant antimicrobial properties. Studies indicate that these compounds can exhibit activity against various bacterial strains, making them candidates for developing new antibiotics .
Cytotoxic Effects
The cytotoxicity of phosphoramidous acid derivatives has been investigated in several studies. For example, certain derivatives have shown promise in inducing apoptosis in cancer cells, suggesting their potential use in cancer therapy .
The biological activity of phosphoramidous acid derivatives is often linked to their ability to interfere with nucleic acid metabolism. They can act as inhibitors of enzymes involved in nucleic acid synthesis, thereby disrupting the replication processes of pathogens and cancer cells .
Study 1: Antiviral Efficacy
A study conducted on a series of phosphoramidous acid derivatives demonstrated their effectiveness against Hepatitis C virus (HCV). The results showed that specific modifications to the phosphoramidite structure significantly enhanced antiviral potency compared to unmodified counterparts .
Study 2: Antimicrobial Screening
In another investigation focusing on antimicrobial activity, diethyl phosphoramidous acid esters were tested against Gram-positive and Gram-negative bacteria. The findings revealed that these compounds exhibited dose-dependent inhibition of bacterial growth, highlighting their potential as new antimicrobial agents .
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antiviral | Effective against HIV and HCV | |
| Antimicrobial | Inhibitory effects on various bacterial strains | |
| Cytotoxic | Induction of apoptosis in cancer cells |
Table 2: Structure-Activity Relationship (SAR)
| Compound Structure | Biological Activity | Notes |
|---|---|---|
| Diethyl Phosphoramidous Acid Ester | High antiviral potency | Modifications enhance efficacy |
| Alkyl-substituted Derivatives | Increased cytotoxicity | Chain length affects activity |
Q & A
Q. What are the optimal reaction conditions for synthesizing Phosphoramidous acid, diethyl-, diethyl ester?
- Methodological Answer : Synthesis typically involves reacting diethyl phosphoramidite with diethyl chlorophosphate in anhydrous solvents (e.g., tetrahydrofuran or dichloromethane) under nitrogen atmosphere. Key parameters include:
- Catalyst : Triethylamine (1.2–1.5 equiv) to neutralize HCl byproducts .
- Temperature : 0–5°C during reagent addition to minimize side reactions, followed by gradual warming to room temperature .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or fractional distillation under reduced pressure. Monitor purity via TLC (Rf ~0.3–0.4 in 3:1 hexane:EtOAc) .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR :
- ¹H NMR : Look for diethyl ester signals (δ 1.2–1.4 ppm, triplet for CH3; δ 4.0–4.3 ppm, quartet for CH2) and P–N coupling (J ~10–15 Hz) .
- ³¹P NMR : A singlet near δ 15–20 ppm confirms the phosphoramidous acid structure .
- Mass Spectrometry : Electron ionization (EI-MS) shows molecular ion peaks at m/z ~228 (M+) and fragment ions at m/z 155 (loss of diethyl groups) .
Q. What safety precautions are critical when handling this compound?
- Methodological Answer :
- Ventilation : Use fume hoods due to potential neurotoxic vapors (analogous to organophosphates in ).
- PPE : Nitrile gloves, lab coat, and safety goggles.
- Storage : Inert gas-purged containers at –20°C to prevent hydrolysis .
Advanced Research Questions
Q. How do reaction mechanisms differ when using alternative nucleophiles in esterification?
- Methodological Answer :
- Mechanistic Pathways :
- SN2 vs. SN1 : Polar aprotic solvents favor SN2 displacement at phosphorus, while protic solvents may stabilize carbocation intermediates (SN1-like).
- Kinetic Studies : Use ³¹P NMR to track intermediate formation (e.g., phosphonium ions) when substituting diethylamine with bulkier amines .
- Computational Insights : DFT calculations (B3LYP/6-31G*) predict transition state geometries and activation energies for nucleophilic attack .
Q. How does temperature and solvent polarity affect the compound’s stability?
- Methodological Answer :
- Accelerated Degradation Studies :
- Hydrolysis : Monitor via ³¹P NMR in D2O/CD3CN mixtures. Half-life decreases by 50% when pH < 4 or > 9 .
- Thermal Stability : TGA/DSC shows decomposition onset at ~150°C in air, but inert atmospheres extend stability to ~200°C .
Q. How can discrepancies in reported spectral data across studies be resolved?
- Methodological Answer :
- Standardization : Cross-validate NMR shifts using internal standards (e.g., TMS for ¹H; 85% H3PO4 for ³¹P).
- Batch Analysis : Compare multiple synthesis batches to isolate impurities (e.g., residual triethylamine hydrochloride) via HPLC-ELSD .
Q. What computational models predict the compound’s reactivity in catalytic systems?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulate ligand-exchange dynamics in transition-metal complexes (e.g., Pd-catalyzed couplings).
- Docking Studies : Use AutoDock Vina to model interactions with enzyme active sites (e.g., acetylcholinesterase inhibition) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
